molecular formula C10H8BrFO2 B6157472 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314739-01-9

1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6157472
CAS No.: 1314739-01-9
M. Wt: 259.07 g/mol
InChI Key: VNGYBOIHEQCFBI-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid (C₈H₇BrF₂O) is a cyclopropane-containing carboxylic acid derivative with a phenyl ring substituted at the 2-position with bromine and the 5-position with fluorine. Key properties include:

  • Molecular weight: 237.05 g/mol
  • CAS Number: Not explicitly listed in the evidence, but Enamine Ltd. catalog lists its Enamine code as EN300-382820 .
  • Structure: The cyclopropane ring is directly bonded to the carboxylic acid group, while the bromine and fluorine substituents on the phenyl ring introduce steric and electronic effects.

Properties

CAS No.

1314739-01-9

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-6(12)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

VNGYBOIHEQCFBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)Br)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.

    Cyclopropanation: The substituted phenyl ring is then subjected to cyclopropanation reactions to form the cyclopropane ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under specific conditions to achieve substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the carboxylic acid group can form hydrogen bonds with proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs with Halogen/Methyl Substituents

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Key References
1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid C₈H₇BrF₂O Br (2), F (5) 237.05 EN300-382820
1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀BrO₂ Br (3), CH₃ (2) 259.08 1314773-93-7
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid C₁₀H₉BrO₂ Br (3) 241.09 124276-95-5
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid C₅H₆F₂O₂ F (2,2), CH₃ (1) 148.10 128073-33-6
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C₁₁H₈F₄O₂ F (2), CF₃ (4) 248.17 1274902-10-1
Key Observations:
  • Methyl groups: Increase steric bulk, which may reduce reactivity but improve metabolic stability (e.g., 1-(3-bromo-2-methylphenyl) analog) .
  • Positional Isomerism :
    • Bromine at the 2-position (target compound) vs. 3-position (1-(3-bromophenyl) analog) alters steric interactions with biological targets .
  • Fluorine vs. Trifluoromethyl :
    • The trifluoromethyl group in the analog from introduces stronger electron-withdrawing effects and lipophilicity compared to the target compound’s fluorine .

Pharmacological Relevance of Cyclopropane Derivatives

While direct bioactivity data for the target compound is unavailable in the evidence, related cyclopropane-carboxylic acids exhibit diverse pharmacological properties:

  • Anti-inflammatory and Analgesic Effects : Substituted cyclopropanes are reported to modulate inflammatory pathways, though substituent choice significantly impacts efficacy and toxicity .

Biological Activity

1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid (BFCPC) is an organic compound with a unique structural configuration that includes a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C10H8BrFO2, with a molecular weight of approximately 259.07 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the reactivity imparted by its halogen substituents.

Synthesis and Structural Characteristics

BFCPC is synthesized through various methods, typically involving multi-step reactions that create the cyclopropane framework while introducing the bromine and fluorine substituents. The unique combination of these elements enhances its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of BFCPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may enhance binding affinity and selectivity, potentially modulating the activity of these targets.

Key Biological Activities

Research indicates that BFCPC may exhibit several biological activities:

  • Antimicrobial Activity : Compounds similar to BFCPC have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Antiparasitic Effects : Certain analogs have demonstrated inhibitory effects on Trypanosoma brucei, with effective concentrations (EC) below 1 μM, indicating promise for treating parasitic infections.
  • Cytotoxicity : Studies have shown that BFCPC can inhibit the proliferation of specific cancer cell lines while exhibiting low toxicity towards normal mammalian cells.

The mechanism of action for BFCPC involves its interaction with biological molecules, particularly proteins. The carboxylic acid group can form hydrogen bonds, influencing protein conformation and activity. The presence of halogens may also facilitate stronger interactions through halogen bonding or increasing lipophilicity, enhancing cellular uptake.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique features of BFCPC:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acidCyclopropane ring with a fluorine-substituted phenylLacks bromine; may exhibit different reactivity
1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acidCyclopropane ring with chlorine and fluorine substituentsDifferent halogen substitution affects reactivity
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acidCyclopropane ring with bromine and fluorine at different positionsPositioning of halogens alters biological activity

Case Studies and Research Findings

Several studies have explored the biological activity of BFCPC and its analogs:

  • Inhibition of Trypanosoma brucei :
    • Compounds within the same chemical family showed EC values below 1 μM against T. brucei, highlighting their potential for developing new treatments for parasitic infections.
  • Pharmacokinetic Studies :
    • In vivo studies indicated that related compounds exhibited low absorption rates due to solubility limitations, suggesting a need for structural modifications to enhance bioavailability.
  • Selectivity and Toxicity :
    • Some analogs demonstrated low toxicity to mammalian cells while retaining potent activity against parasites, crucial for therapeutic development.

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